molecular formula C20H23N3O2 B11072236 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide

Cat. No.: B11072236
M. Wt: 337.4 g/mol
InChI Key: OREPYKKARUREGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as KOH in DMSO solution at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or acyl groups to the benzimidazole ring.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation . This action can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, contributing to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide stands out due to its unique butoxy group, which may enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets. This structural feature differentiates it from other benzimidazole derivatives and may contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide

InChI

InChI=1S/C20H23N3O2/c1-2-3-14-25-16-10-8-15(9-11-16)20(24)21-13-12-19-22-17-6-4-5-7-18(17)23-19/h4-11H,2-3,12-14H2,1H3,(H,21,24)(H,22,23)

InChI Key

OREPYKKARUREGE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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